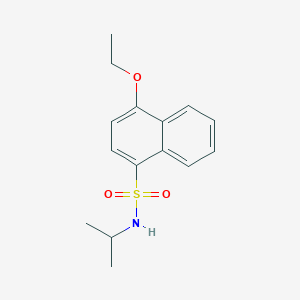

4-ethoxy-N-isopropyl-1-naphthalenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

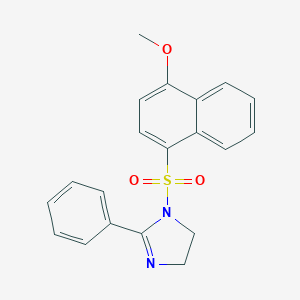

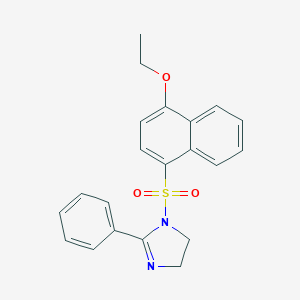

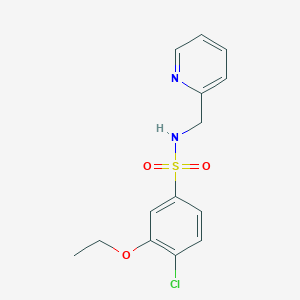

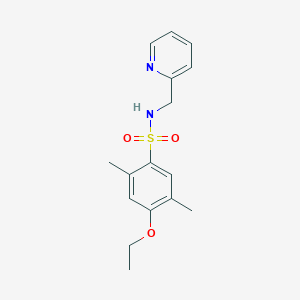

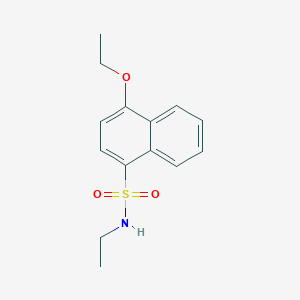

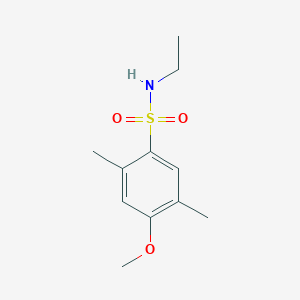

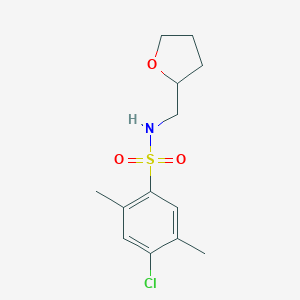

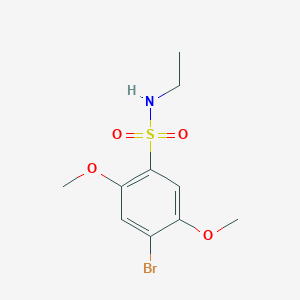

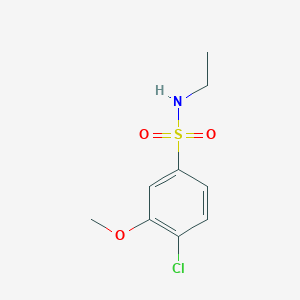

- Structure : The compound consists of a naphthalene ring with an ethoxy group (C~2~H~5~O) and an isopropyl group (C~3~H~7~) attached to the nitrogen atom, along with a sulfonamide functional group (SO~2~NH~2~) .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide is crucial for understanding its properties and interactions. Refer to the ChemSpider link for a visual representation .

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamide derivatives, including compounds structurally related to 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, have been explored for their ability to inhibit protein kinases. Hidaka et al. (1984) discovered that isoquinolinesulfonamides, closely related to naphthalenesulfonamides, potently inhibit cyclic nucleotide-dependent protein kinases, such as cAMP-dependent and cGMP-dependent protein kinases, highlighting their potential as tools for studying signal transduction pathways (Hidaka et al., 1984).

Endothelin Receptor Antagonism

Bradbury et al. (1997) synthesized a series of naphthalenesulfonamide derivatives that act as endothelin-A (ETA) receptor antagonists. They discovered that small modifications in the heterocyclic ring structure, including the naphthalenesulfonamide moiety, could significantly enhance receptor affinity, indicating their utility in cardiovascular research (Bradbury et al., 1997).

Activation of Protein Kinase C

Another study by Ito et al. (1986) reported that certain naphthalenesulfonamide derivatives could activate protein kinase C (PKC), a key enzyme involved in the regulation of cellular functions. Their findings suggest that these compounds can be used as probes to understand the physiological roles of PKC (Ito et al., 1986).

Synthesis and Biological Activity

Daub and Whaley (1976) focused on the synthesis of 4-ethylsulfonyl-1-naphthalenesulfonamide, a compound with potential implications in cancer research. Their work provides a methodology for producing naphthalenesulfonamide derivatives, which could be crucial for developing new therapeutic agents (Daub & Whaley, 1976).

Antiprotozoal and Cytotoxic Activity

Ganapaty et al. (2006) isolated naphthalene derivatives from the roots of Diospyros assimilis and evaluated their antiprotozoal and cytotoxic activities. This study highlights the potential of naphthalenesulfonamide compounds in treating protozoan infections and their cytotoxic effects, which could be leveraged in developing new antiprotozoal drugs (Ganapaty et al., 2006).

properties

IUPAC Name |

4-ethoxy-N-propan-2-ylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-4-19-14-9-10-15(20(17,18)16-11(2)3)13-8-6-5-7-12(13)14/h5-11,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWZGMLKDRMOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.